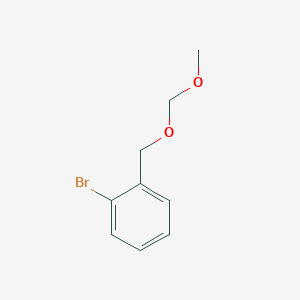

1-Bromo-2-((methoxymethoxy)methyl)benzene

Overview

Description

The compound "1-Bromo-2-((methoxymethoxy)methyl)benzene" is a brominated aromatic molecule with a methoxymethoxy group attached to the benzene ring. This structure is related to various other brominated benzene derivatives that have been studied for their unique chemical and physical properties. The presence of the bromine atom and the methoxymethoxy group can significantly influence the reactivity and interaction of the molecule with other chemical species.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . This indicates that the synthesis of such compounds can be achieved with reasonable yields, although the process may require careful optimization.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can exhibit interesting features such as rotational isomerism and conformational dynamics. For example, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows the presence of rotational isomers, which interconvert upon heating . Similarly, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene has a unique conformation due to steric hindrance . These studies suggest that "1-Bromo-2-((methoxymethoxy)methyl)benzene" may also exhibit distinct conformational characteristics influenced by its substituents.

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be manipulated by the presence of substituents on the benzene ring. For example, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester into a brominated product was achieved using N-bromosuccinimide, with the reaction solvent playing a crucial role in the reaction efficiency . This highlights the potential reactivity of "1-Bromo-2-((methoxymethoxy)methyl)benzene" in similar bromination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π . Additionally, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid showed two-dimensional architectures formed by C–H···O hydrogen bonds and Br···O or π–π interactions . These findings suggest that "1-Bromo-2-((methoxymethoxy)methyl)benzene" may also exhibit specific intermolecular interactions that affect its crystalline structure and other physical properties.

Scientific Research Applications

Synthesis of Isoindoles

A significant application of 1-bromo-2-((methoxymethoxy)methyl)benzene involves the synthesis of isoindoles. Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles using 1-bromo-2-(dialkoxymethyl)benzenes in combination with nitriles, followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).

Synthesis of Biologically Active Compounds

1-Bromo-2-((methoxymethoxy)methyl)benzene is also utilized in the total synthesis of biologically active natural products. Akbaba et al. (2010) synthesized a natural product starting from methoxymethyl-substituted aryl methyl ethers, highlighting the compound's utility in creating complex molecular structures with potential biological activity (Akbaba et al., 2010).

Crystallographic Studies

The compound has been used in crystallographic studies to understand molecular interactions. Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, which are derivatives of 1-bromo-2-((methoxymethoxy)methyl)benzene, to analyze hydrogen bonds and other intermolecular interactions (Suchetan et al., 2016).

Conformational Study

A conformational study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, a closely related compound, was conducted by Okazaki et al. (1989). They used dynamic NMR and molecular mechanics calculations to understand the steric effects and conformations of highly crowded benzene derivatives (Okazaki et al., 1989).

Safety and Hazards

properties

IUPAC Name |

1-bromo-2-(methoxymethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPEZNNOODNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474356 | |

| Record name | 1-Bromo-2-((methoxymethoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-((methoxymethoxy)methyl)benzene | |

CAS RN |

94236-21-2 | |

| Record name | 1-Bromo-2-((methoxymethoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

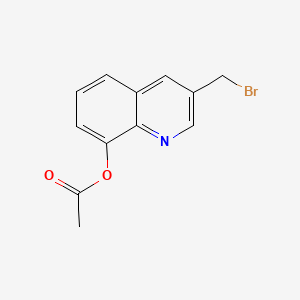

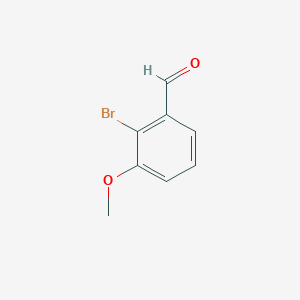

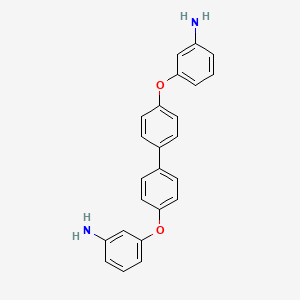

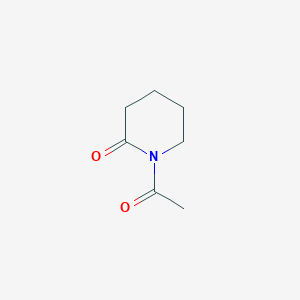

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)